molecular formula C17H18N2O B13793072 1-(beta-N-2-Pyridylcarbonylaminoethyl)indane CAS No. 78239-32-4

1-(beta-N-2-Pyridylcarbonylaminoethyl)indane

Cat. No.: B13793072
CAS No.: 78239-32-4
M. Wt: 266.34 g/mol
InChI Key: ONFRBRFOQADVEM-UHFFFAOYSA-N
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Description

1-(beta-N-2-Pyridylcarbonylaminoethyl)indane, registered under CAS number 78239-32-4, is a synthetic organic compound with a molecular formula of C17H18N2O and a molecular weight of 266.33800 g/mol . This molecule features an indane core, a structural motif of significant interest in medicinal chemistry due to its presence in various biologically active molecules and natural products , linked via an ethyl chain to a pyridine-2-carboxamide group. The compound has a density of 1.137 g/cm³ and a high boiling point of 500.3°C at 760 mmHg, indicating its thermal stability . Preclinical toxicological studies have reported an intraperitoneal LD50 of 800 mg/kg in mice, with observed toxic effects including ataxia and altered sleep time . This pharmacological profile suggests potential for central nervous system activity, making it a candidate for neuroscientific research. Researchers can utilize this compound as a chemical reference standard or as a building block for synthesizing more complex molecules. The presence of both the indane scaffold, analogous to structures like Donepezil, and the pyridylcarboxamide moiety offers a versatile template for exploring structure-activity relationships in drug discovery . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

78239-32-4

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

N-[2-(2,3-dihydro-1H-inden-1-yl)ethyl]pyridine-2-carboxamide

InChI

InChI=1S/C17H18N2O/c20-17(16-7-3-4-11-18-16)19-12-10-14-9-8-13-5-1-2-6-15(13)14/h1-7,11,14H,8-10,12H2,(H,19,20)

InChI Key

ONFRBRFOQADVEM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C1CCNC(=O)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Multi-Component Reaction Strategy Using 1,3-Indanedione Derivatives

One of the most relevant approaches to synthesize indane-based compounds involves the use of 1,3-indanedione as a key precursor. This compound acts as a cyclic 1,3-dicarbonyl scaffold facilitating the formation of polycyclic indanone derivatives. The methodology typically employs multi-component reactions under acid catalysis to generate complex spiro and fused heterocyclic systems incorporating indane units.

Key Reaction Features:

  • Starting Materials:

    • 1,1-bis(methylthio)-2-nitroethene
    • Various diamines (including ethylenediamine and cysteamine hydrochloride)
    • 1,3-indanedione (two equivalents)
    • Malononitrile as a promoter
    • p-Toluenesulfonic acid (p-TSA) as a Brønsted-Lowry acid catalyst
    • Ethanol as solvent
  • Reaction Conditions:

    • Reflux in ethanol
    • Acid catalysis with p-TSA (20 mol%)
    • Reaction times vary from several hours to over 24 hours depending on substrates
  • Mechanistic Insights:

    • Initial protonation of 1,3-indanedione facilitates Knoevenagel condensation with malononitrile forming an active intermediate.
    • Aldol-type self-condensation of 1,3-indanedione leads to bindone formation, an electron-accepting dimer.
    • Formation of heterocyclic ketene aminal intermediates from diamines and 1,1-bis(methylthio)-2-nitroethene.
    • Subsequent Michael addition, imine-enamine tautomerization, and intramolecular cyclization yield spiro-imidazo-indeno pyridine derivatives.
  • Yields and Product Diversity:

    • The reaction affords novel spiro compounds in yields ranging from 61% to 98%.
    • Structural diversity is achieved by varying the diamine component.
    • Products contain reactive methylene groups amenable to further functionalization.

Representative Data Table:

Entry Diamine Used Reaction Time (h) Yield (%) Notes
1 Ethylenediamine 24 85 Clean reaction, high yield
2 1,2-Propanediamine 26 78 Moderate yield
3 Cysteamine hydrochloride 32 61 Longer reaction time
4 1,2-Diaminocyclohexane 28 70 Good yield

This approach is detailed in the 2022 study published in Scientific Reports and highlights the utility of 1,3-indanedione in constructing indane-containing heterocycles with beta-substituted aminoethyl linkages.

Palladium-Mediated Carbonylative Synthesis of Acyl Amidines

Another sophisticated method involves palladium-catalyzed carbonylation reactions to introduce the carbonyl group adjacent to the aminoethyl moiety, forming acyl amidines that can be further cyclized to related heterocycles.

Key Aspects:

  • Starting Materials:

    • Amines (including pyridyl-substituted amines)
    • Aryl or alkyl halides
    • Carbon monoxide source (including radiolabeled [carbonyl-^11C]CO for tracer synthesis)
  • Catalysts and Conditions:

    • Palladium catalysts under controlled atmosphere
    • Use of CO gas or CO surrogates
    • Solvents such as tetrahydrofuran (THF)
    • Mild to moderate temperatures
  • Synthetic Utility:

    • Enables direct formation of carbonyl-amidine linkages
    • Can be adapted for labeling with radioactive carbon isotopes
    • Facilitates subsequent cyclization to form heterocyclic rings incorporating the pyridylcarbonylaminoethyl motif

This method provides a route to acyl amidines that can serve as precursors to 1-(beta-N-2-pyridylcarbonylaminoethyl)indane derivatives, especially when combined with indane-based amines.

Sequential Knoevenagel Condensation and Cyclization for Indene Derivatives

Given that indane is closely related to indene structures, methodologies developed for indene derivatives are relevant. The sequential Knoevenagel condensation followed by cyclization is a powerful synthetic tool.

Highlights:

  • Reaction of substituted benzaldehydes with malonates under basic catalysis (e.g., piperidine) and acid co-catalysis (e.g., acetic acid).
  • Use of Lewis acids such as titanium tetrachloride (TiCl4) and triethylamine to promote cyclization and dehydrogenation steps.
  • Formation of benzylidene malonates, cyclized indenes, and benzofulvene derivatives depending on reaction conditions.
  • Mechanistic studies including DFT calculations support the formation of carbocation intermediates stabilized by aryl groups leading to indene frameworks.

Typical Reaction Conditions:

Step Reagents/Conditions Yield (%) Product Type
Knoevenagel Condensation Piperidine, AcOH, benzene, 80 °C, 1.5 h 75 Benzylidene malonate
Cyclization TiCl4-pyridine, room temperature, 8 h 79 Indene derivative
Dehydrogenation TiCl4-Et3N, 1 pot 40 Benzofulvene derivative

This method offers a pathway to functionalized indane/indene systems suitable for further amide coupling with pyridylcarbonyl groups.

Iron-Catalyzed Reductive Coupling for Amine Formation

The formation of the aminoethyl side chain bearing the pyridylcarbonyl group can be accomplished via reductive coupling of nitroarenes with alkyl halides using iron catalysts.

Key Points:

  • Simple iron catalysts enable coupling of nitroarenes with alkyl halides to yield aryl amines.
  • This method can be employed to prepare the beta-aminoethyl fragment with pyridyl substitution.
  • Conditions are mild, cost-effective, and environmentally friendly.

This approach is useful for the synthesis of the amine precursors required for subsequent carbonylation or coupling steps to assemble the target compound.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Multi-Component Reaction with 1,3-Indanedione 1,1-bis(methylthio)-2-nitroethene, diamines, 1,3-indanedione, malononitrile, p-TSA, EtOH reflux High yields, structural diversity Long reaction times, acid sensitive
Palladium-Mediated Carbonylation Pd catalyst, amines, aryl halides, CO or [^11C]CO, THF Direct carbonylation, labeling potential Requires Pd catalyst, CO handling
Knoevenagel Condensation/Cyclization Benzaldehydes, malonates, piperidine, AcOH, TiCl4, Et3N Versatile indene derivatives Multi-step, sensitive to conditions
Iron-Catalyzed Reductive Coupling Nitroarenes, alkyl halides, iron catalyst Mild, cost-effective Limited substrate scope

Chemical Reactions Analysis

1-(beta-N-2-Pyridylcarbonylaminoethyl)indane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

1-(beta-N-2-Pyridylcarbonylaminoethyl)indane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(beta-N-2-Pyridylcarbonylaminoethyl)indane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Core Structure Functional Groups Key Applications Purity (%)
1-(beta-N-2-Pyridylcarbonylaminoethyl)indane Indane + pyridylcarbonylaminoethyl Amide, pyridine, ethyl linker Pharmaceuticals, agrochemicals 99
Indane-1-carboxamide Indane + carboxamide Carboxamide Polymer additives, ligands 95–98
N-(2-Pyridylcarbonyl)ethylenediamine Ethylenediamine + pyridylcarbonyl Amine, pyridine, carbonyl Catalysts, metal chelators 90–97
Indane-1-ethylamine derivatives Indane + ethylamine Primary amine, ethyl linker Drug intermediates (e.g., SSRIs) 98–99

Key Observations :

  • Rigidity vs.
  • Solubility : The pyridyl group increases polarity relative to simple indane-carboxamides, suggesting better aqueous solubility, critical for agrochemical formulations .
  • Synthetic Complexity : The compound’s multi-step synthesis (implied by its high purity) contrasts with simpler indane-1-carboxamide derivatives, which are often produced via direct acylation .

Performance in Agrochemical and Pharmaceutical Contexts

  • Agrochemicals: Compared to N-pyridylcarbonyl ethylenediamine derivatives, the indane moiety in 1-(beta-N-2-Pyridylcarbonylaminoethyl)indane may enhance lipid membrane penetration in pesticides due to its hydrophobic bicyclic structure .
  • Pharmaceuticals : Unlike indane-1-ethylamine derivatives (used in antidepressants), the pyridylcarbonyl group in this compound could enable metal-binding properties, making it suitable for enzyme inhibitors or metalloprotein-targeted therapies .

Research Findings and Limitations

Synthesis Efficiency : While specific data on synthesis yields are unavailable, the compound’s commercial availability at 99% purity suggests optimized industrial-scale production, likely surpassing the scalability of less-stable analogs like N-pyridylcarbonyl ethylenediamine .

Thermal Stability: Preliminary thermogravimetric analysis (TGA) of similar indane derivatives indicates decomposition temperatures above 200°C, implying that 1-(beta-N-2-Pyridylcarbonylaminoethyl)indane may exhibit comparable stability, advantageous for high-temperature catalytic reactions .

Gaps in Data : Direct comparative studies on bioavailability, toxicity, or catalytic efficacy are absent in publicly accessible literature. Further research is needed to quantify advantages over alternatives.

Q & A

Q. What spectroscopic and crystallographic methods are recommended for characterizing the structural integrity of 1-(β-N-2-Pyridylcarbonylaminoethyl)indane?

To confirm the molecular structure and purity, employ a combination of:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to verify substituent positions and bonding, particularly focusing on the pyridylcarbonylaminoethyl moiety .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identify key functional groups (e.g., carbonyl stretches at ~1650–1700 cm1^{-1}) and hydrogen bonding interactions .
  • Single-Crystal X-ray Diffraction : Resolve the spatial arrangement of the indane core and pyridyl substituents, critical for understanding steric and electronic effects .

Q. How can synthetic routes for this compound be optimized to enhance yield and reproducibility?

Key strategies include:

  • Protecting Group Chemistry : Use tert-butyloxycarbonyl (Boc) groups to shield reactive amines during coupling reactions, as demonstrated in analogous indane derivatives .
  • Stepwise Functionalization : Introduce the pyridylcarbonylaminoethyl group via acylation of a pre-functionalized indane scaffold, followed by deprotection .
  • Catalytic Systems : Optimize coupling reactions (e.g., HATU-mediated amide bond formation) to minimize side products, referencing protocols for structurally similar chromophores .

Advanced Research Questions

Q. How does the electron-withdrawing pyridylcarbonylaminoethyl group influence charge-transfer properties in nonlinear optical (NLO) applications?

The pyridyl group acts as a strong π-electron acceptor, enhancing intramolecular charge transfer (ICT) from the indane donor. This is evidenced by:

  • Two-Photon Absorption (2PA) Cross-Section Analysis : Chromophores with pyranone or dicyanovinyl acceptors show 2PA cross-sections >1000 GM, driven by ICT efficiency .
  • Quantum Chemical Calculations : Density Functional Theory (DFT) can model HOMO-LUMO gaps and hyperpolarizability values, correlating structural motifs (e.g., substituent position) with NLO performance .

Q. What methodologies resolve contradictions in reported bioactivity or physicochemical data for indane derivatives?

Address discrepancies through:

  • Systematic Structural Variation : Compare analogs (e.g., indane vs. spiro-indane cores) to isolate substituent-specific effects .
  • Meta-Analysis of Binding Assays : Normalize data across studies using standardized metrics (e.g., IC50_{50} values) and control for assay conditions (e.g., buffer pH, solvent polarity) .
  • Multivariate Statistical Modeling : Apply principal component analysis (PCA) to correlate molecular descriptors (e.g., logP, dipole moment) with observed bioactivity .

Q. How can computational models predict the metabolic stability of 1-(β-N-2-Pyridylcarbonylaminoethyl)indane in pharmacological studies?

Leverage:

  • Molecular Dynamics (MD) Simulations : Simulate interactions with cytochrome P450 enzymes to identify potential metabolic hotspots (e.g., oxidation at the indane methylene group) .
  • ADMET Predictors : Use software like Schrödinger’s QikProp to estimate permeability, solubility, and hepatic clearance rates, validated against experimental pharmacokinetic data .

Data Contradiction and Validation

Q. How should researchers interpret conflicting data on electron-accepting strength of substituents in indane-based systems?

  • Benchmark Against Established Acceptors : Compare results to reference compounds (e.g., bis(dicyanomethylidene)indane) with well-documented acceptor strengths .
  • Cross-Validate Spectroscopic and Computational Data : Align experimental 2PA cross-sections with DFT-predicted charge-transfer metrics to resolve outliers .

Methodological Frameworks

For rigorous experimental design:

  • Iterative Synthesis-Characterization Loops : Integrate real-time spectroscopic feedback to refine reaction conditions .
  • Dual Theoretical-Experimental Approaches : Combine computational modeling (e.g., TD-DFT) with empirical NLO measurements to validate structure-property relationships .

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